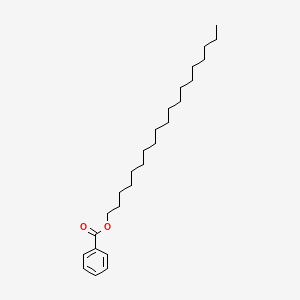

Nonadecane benzoate

CAS No.: 103048-57-3

Cat. No.: VC16990821

Molecular Formula: C26H44O2

Molecular Weight: 388.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 103048-57-3 |

|---|---|

| Molecular Formula | C26H44O2 |

| Molecular Weight | 388.6 g/mol |

| IUPAC Name | nonadecyl benzoate |

| Standard InChI | InChI=1S/C26H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-24-28-26(27)25-22-19-18-20-23-25/h18-20,22-23H,2-17,21,24H2,1H3 |

| Standard InChI Key | UFFZSCVAOGUEKB-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Molecular Configuration

The prototypical compound under discussion, [(2R,3R,5S,6S,8S,17R)-11-ethyl-5,8-dihydroxy-6,16-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate, exhibits a hexacyclic diterpenoid backbone esterified with a benzoyl group . Key features include:

-

Molecular formula: C₂₉H₃₉NO₆

-

Stereochemistry: Six stereocenters (2R, 3R, 5S, 6S, 8S, 17R) governing spatial arrangement .

The benzoate moiety is appended at the C4 position, while methoxy and hydroxyl groups occupy C6/C16 and C5/C8 positions, respectively .

Spectroscopic Signatures

-

SMILES:

CCN1CC2CCC(C34[C@@H]2CC(C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5C6OC(=O)C7=CC=CC=C7)O)OC)O)OC

Natural Occurrence and Biogenic Pathways

Botanical Sources

This benzoate derivative has been isolated from:

-

Aconitum contortum (Ranunculaceae): A perennial herb native to Himalayan regions

-

Aconitum toxicum: A toxic species used in traditional medicine

Related Benzoates in Medicinal Plants

Avicennia pannosum leaf extracts contain structurally distinct benzoates, including benzyldiethyl (2,6-xylylcarbamoylmethyl) ammonium benzoate, demonstrating broad antimicrobial activity . These compounds frequently co-occur with phytol (C₂₀H₄₀O) and fatty acid esters in plant matrices .

Synthetic Approaches and Scalability

Multicomponent Assembly of Complex Frameworks

Recent advances in flow chemistry enable gram-scale synthesis of polycyclic benzoate analogs. A demonstrated protocol achieves 70% yield of bis-azaheterospirocycles through:

-

N-Bromination: 1,3-Dibromo-5,5′-dimethylhydantoin-mediated halogenation

-

Photocyclization: UV-induced (λ = 300–400 nm) ring formation at 34°C

Table 1: Optimized Reaction Parameters for Spirocycle Synthesis

| Parameter | Value |

|---|---|

| Residence time (Step 1) | 3.33 min |

| Temperature (Step 2) | 34°C |

| Olefin equivalence | 3.0 equiv |

| Daily throughput | 105.6 g |

Physicochemical Properties

Thermochemical Data of Hydrocarbon Backbones

While direct data for the title compound remains limited, n-nonadecane (C₁₉H₄₀) provides baseline thermodynamic insights:

Table 2: Thermochemical Properties of n-Nonadecane

| Property | Value |

|---|---|

| ΔfH° (gas) | -435.1 ± 2.9 kJ/mol |

| ΔfH° (liquid) | -530.9 ± 2.9 kJ/mol |

| ΔcH° (liquid) | -12,662.6 ± 2.6 kJ/mol |

These values suggest significant stability in condensed phases, potentially influencing the pharmacokinetics of benzoate derivatives.

| Microorganism | MIC (Chloroform extract) |

|---|---|

| Staphylococcus aureus | 100–200 mg/mL |

| Escherichia coli | 50–100 mg/mL |

| Candida albicans | 200–300 mg/mL |

Activity correlates with the presence of phytol (16.63% in active fractions) and benzoate esters .

Industrial and Pharmaceutical Applications

Material Science Applications

The rigid polycyclic framework of these benzoates suggests potential as:

-

Chiral auxiliaries in asymmetric synthesis

-

Stationary phase modifiers in chromatographic resins

Drug Development Prospects

Structural features predictive of bioactivity:

-

Hydroxyl groups: Hydrogen-bond donors for target engagement

-

Methoxy substituents: Lipophilicity modifiers for blood-brain barrier penetration

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume